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Compound of Interest

3-Chloro-1H-indole-2-
Compound Name:
carbaldehyde

Cat. No.: B035255

An In-depth Technical Guide to 3-Chloro-1H-indole-2-carbaldehyde (CAS: 110912-15-7)
Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Chloro-1H-indole-2-carbaldehyde is a halogenated heterocyclic compound
belonging to the indole family. The indole nucleus is a privileged scaffold in medicinal
chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] This
molecule, functionalized with both a reactive carbaldehyde group at the C2 position and a
chlorine atom at the C3 position, serves as a versatile and crucial intermediate for the synthesis
of more complex, biologically active compounds. Its derivatives have been investigated for a
range of pharmacological activities, including potential anti-HIV and anticancer properties.[3]
This technical guide provides a comprehensive overview of its physicochemical properties, a
detailed experimental protocol for its synthesis via Vilsmeier cyclization, spectroscopic data for
characterization, and its applications in drug discovery, including its potential interaction with
key biological signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of 3-Chloro-1H-indole-2-carbaldehyde are
summarized below. These characteristics are essential for its handling, reaction setup, and
analytical characterization.
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Property Value Reference
CAS Number 110912-15-7 [4]
Molecular Formula CoHsCINO [4]
Molecular Weight 179.61 g/mol

Appearance Solid

IHPBJLYJOIUBDY-

InChl Key
UHFFFAOYSA-N
Store at room temperature or
Storage Conditions refrigerated (2-8°C) for long- [5]
term stability.
Purity Typically 295% [6]

Synthesis and Mechanism

The preparation of 3-Chloro-1H-indole-2-carbaldehyde can be efficiently achieved through a
Vilsmeier-Haack type cyclization reaction. This method is advantageous as it constructs the
functionalized indole ring system in a single, efficient step from readily available starting
materials. The key transformation involves the reaction of a 2-[(carboxymethyl)amino]benzoic
acid derivative with a Vilsmeier reagent, typically generated in situ from dimethylformamide
(DMF) and a chlorinating agent like phosphorus oxychloride (POCIs) or bis-(trichloromethyl)
carbonate (BTC).

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then
facilitates an intramolecular cyclization and subsequent dehydration and chlorination to yield
the target aldehyde. This approach is noted for its good yields and operational simplicity.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-1H-indole-2-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-1H-indole-2-carbaldehyde
http://bio-fount.com/cn/goods2/214135_1351.html
https://aksci.com/item_detail.php?cat=8761AC
https://www.benchchem.com/product/b035255?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Material:
2-[(carboxymethyl)amino]benzoic acid

Vilsmeier Reagent
(DMF + POCIs)

Vilsmeier-Haack
Cyclization

Aqueous Work-up
(Quenching)

Purification
(Column Chromatography)

Final Product:
3-Chloro-1H-indole-2-carbaldehyde

Click to download full resolution via product page

Synthetic workflow for 3-Chloro-1H-indole-2-carbaldehyde.
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Experimental Protocols

This section provides a detailed methodology for the synthesis and purification of 3-Chloro-1H-
indole-2-carbaldehyde based on established Vilsmeier cyclization procedures.

Synthesis of 3-Chloro-1H-indole-2-carbaldehyde

Materials:

2-[(Carboxymethyl)amino]benzoic acid

o Dimethylformamide (DMF), anhydrous

e Phosphorus oxychloride (POCIs)

¢ 1,2-Dichloroethane (DCE), anhydrous

o Saturated sodium bicarbonate (NaHCOs3) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

o Ethyl acetate

Hexanes

Procedure:

» To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping
funnel, and nitrogen inlet, add anhydrous dimethylformamide (DMF, 6.0 equivalents).

e Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCIs, 6.0 equivalents)
dropwise via the dropping funnel over 20 minutes. Stir the mixture at 0 °C for an additional
30 minutes to form the Vilsmeier reagent.

 In a separate flask, dissolve 2-[(carboxymethyl)amino]benzoic acid (1.0 equivalent) in
anhydrous 1,2-dichloroethane (DCE).
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o Add the solution of the starting material to the pre-formed Vilsmeier reagent at O °C.

 After the addition is complete, slowly warm the reaction mixture to 75 °C and maintain this
temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography
(TLC).

» Upon completion, cool the reaction mixture to room temperature and carefully pour it into a
beaker of crushed ice.

e Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is
~7-8.

o Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50
mL).

o Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous magnesium
sulfate, and filter.

» Remove the solvent under reduced pressure to yield the crude product.

Purification Protocol

Procedure:

e Prepare a silica gel slurry using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) and
pack a chromatography column.

e Dissolve the crude product from step 3.1 in a minimal amount of dichloromethane or the
eluent mixture.

e Load the concentrated crude product onto the top of the silica gel column.

o Elute the column with a gradient of ethyl acetate in hexanes (e.qg., starting from 5% ethyl
acetate and gradually increasing to 20%).

o Collect fractions and monitor by TLC to identify those containing the pure product.
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o Combine the pure fractions and remove the solvent under reduced pressure to afford 3-
Chloro-1H-indole-2-carbaldehyde as a solid.

Spectroscopic Data

The structural identity and purity of the synthesized compound are confirmed using standard
spectroscopic techniques. The expected data are summarized below.

Technique Expected Observations

5 ~10.0-9.8 (s, 1H, -CHO), & ~8.5-8.0 (br s, 1H,
-NH), 5 ~7.8-7.2 (m, 4H, Ar-H).

1H NMR

0 ~185-180 (C=0), 6 ~140-110 (aromatic

carbons, including the C-ClI carbon).

13C NMR

~3300-3200 (N-H stretch), ~3100-3000 (Ar C-H
FT-IR (cm™1) stretch), ~1680-1660 (C=0 aldehyde stretch),
~800-700 (C-Cl stretch).

Mass Spec (ESI-MS) m/z 180.02 [M+H]*, 178.02 [M-H]~.

Applications in Drug Discovery and Medicinal
Chemistry

While direct biological activity data for 3-Chloro-1H-indole-2-carbaldehyde is limited, its true
value lies in its role as a key synthetic intermediate. The indole-2-carboxaldehyde scaffold is a
cornerstone in the development of novel therapeutics.[1] The aldehyde group is a versatile
chemical handle that allows for a wide array of subsequent chemical modifications, such as
reductive amination, Wittig reactions, and condensations to form Schiff bases or other
heterocyclic systems.[7]

Derivatives of related chloro-indoles and indole-2-carboxaldehydes have demonstrated
significant potential in several therapeutic areas:

o Antiviral Agents: The indole nucleus is a component of several HIV-1 integrase inhibitors.
The specific substitution pattern on the indole ring is critical for potent activity, making
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intermediates like this compound valuable for generating diverse compound libraries for
screening.[3][8]

e Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting
various mechanisms, including tubulin polymerization and specific kinases.[9] The ease of
functionalization of 3-Chloro-1H-indole-2-carbaldehyde allows for the synthesis of
molecules designed to interact with specific biological targets in cancer cells.

» Antimicrobial and Anti-inflammatory Agents: The indole scaffold is present in compounds with
known antibacterial, antifungal, and anti-inflammatory properties.[9][10]

Potential Signaling Pathway Involvement

Indole derivatives are known to interact with various cellular signaling pathways. One such
pathway of high relevance is the Aryl Hydrocarbon Receptor (AhR) signaling cascade. AhR is a
ligand-activated transcription factor that plays a role in regulating immune responses and
cellular metabolism. Natural indole metabolites can act as AhR agonists. Synthetic derivatives,
including halogenated indoles, can be designed to modulate this pathway for therapeutic
benefit, for instance, in autoimmune diseases or cancer.
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Aryl Hydrocarbon Receptor (AhR) signaling pathway.
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Conclusion

3-Chloro-1H-indole-2-carbaldehyde (CAS: 110912-15-7) is a strategically important synthetic
building block in medicinal chemistry. Its facile synthesis via Vilsmeier cyclization and the
reactive nature of its dual functionalities—the chloro and carbaldehyde groups—make it an
ideal starting point for the creation of diverse libraries of novel indole derivatives. While not an
end-drug itself, its utility in the synthesis of potential anticancer, antiviral, and anti-inflammatory
agents underscores its significance for researchers and scientists in the field of drug discovery
and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [3-Chloro-1H-indole-2-carbaldehyde CAS number
110912-15-7]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b035255#3-chloro-1h-indole-2-carbaldehyde-cas-
number-110912-15-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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